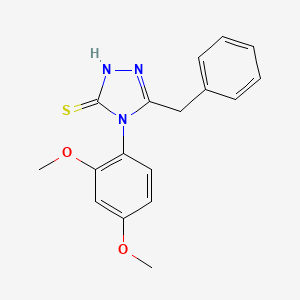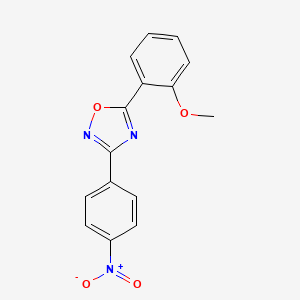
4-(2,3-difluoro-4-methoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound is a part of the piperazine family, which is known for its significance in pharmaceutical chemistry due to the diverse biological activities presented by its derivatives. Piperazine compounds have been extensively studied for their potential in drug development and various chemical applications.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, starting from basic building blocks like halobenzoyl chlorides, methoxyphenyl piperazines, or related heterocyclic compounds. For example, the synthesis of closely related compounds involves cyclocondensation reactions, halogenation, and the use of various organic reagents to introduce specific functional groups at targeted positions on the molecule (Chayanna Harish Chinthal et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including X-ray crystallography and NMR spectroscopy, reveals detailed insights into their three-dimensional configurations, hydrogen bonding, and supramolecular assemblies. These studies show that piperazine rings can adopt various conformations, influencing the overall molecular geometry and intermolecular interactions (K. Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives participate in a wide range of chemical reactions, including N-alkylation, acylation, and various coupling reactions. These reactions are crucial for modifying the chemical structure to achieve desired properties or biological activities. The chemical properties of these compounds are influenced by the presence of functional groups, which can affect their reactivity and interaction with biological targets (H. Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are essential for their application in drug formulation and chemical processes. These properties are determined through experimental studies, including thermogravimetric analysis, differential scanning calorimetry, and solubility tests. The molecular structure significantly influences these physical properties, dictating the compound's behavior in different environments (Shusheng Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties of piperazine derivatives are characterized by their reactivity towards acids, bases, and various organic reagents. These properties are crucial for understanding the compound's stability, reactivity, and potential as a pharmaceutical agent. Studies on related compounds provide insights into the effects of different substituents on the piperazine ring, influencing their acidity, basicity, and nucleophilicity (C. Sanjeevarayappa et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
4-(2,3-difluoro-4-methoxybenzoyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c1-12-4-6-14(7-5-12)24-10-13(2)23(11-17(24)25)20(26)15-8-9-16(27-3)19(22)18(15)21/h4-9,13H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETNBVSGRGPNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C(C(=C(C=C2)OC)F)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5585776.png)

![2-{[1-(2,4-difluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5585804.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5585815.png)

![methyl 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-hydroxybenzoate](/img/structure/B5585826.png)
![3-(3-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-oxopropyl)pyridine](/img/structure/B5585828.png)
![methyl 3-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5585833.png)
![4-{4-[(2-ethyl-4-morpholinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5585842.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-hydroxybenzohydrazide](/img/structure/B5585846.png)
![(1R*,3S*)-3-ethoxy-7-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5585849.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B5585865.png)
![3-(4-ethoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5585868.png)